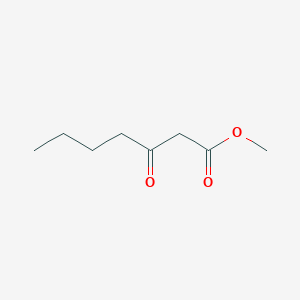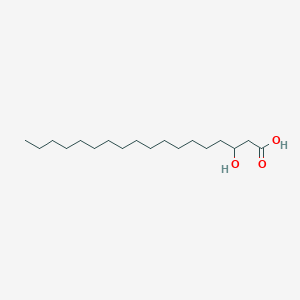
Methyl-3-oxoheptanoat
Übersicht
Beschreibung
Methyl 3-oxoheptanoate: is an organic compound with the molecular formula C8H14O3 . It is a colorless to pale yellow transparent liquid with a fruity smell and taste. This compound is widely used in various fields, including the food and fragrance industry, pharmaceuticals, and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including coumarins and pyrimidines .
Biology: The compound is used in the study of metabolic pathways and enzyme reactions involving esters.
Industry: Methyl 3-oxoheptanoate is used as a flavoring agent and fragrance due to its pleasant aroma.
Wirkmechanismus
Target of Action
Methyl 3-oxoheptanoate, also known as Methyl Valerylacetate, is primarily used as a flavoring agent and fragrance in the food and fragrance industry . It is also used as an intermediate in the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and polymers . Therefore, its primary targets are the olfactory receptors that detect its fruity smell and taste.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-oxoheptanoate can be synthesized through the reaction of valeryl chloride with dimethyl malonate in the presence of a base such as sodium methoxide . The reaction typically involves heating the mixture under reflux conditions .
Industrial Production Methods: In industrial settings, methyl 3-oxoheptanoate is produced by the esterification of 3-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-oxoheptanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-oxoheptanoic acid
Reduction: 3-hydroxyheptanoic acid
Substitution: Various substituted esters and amides.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-oxopentanoate
- Methyl 3-oxohexanoate
- Methyl 3-oxooctanoate
Comparison:
- Methyl 3-oxopentanoate has a shorter carbon chain compared to methyl 3-oxoheptanoate, resulting in different physical properties and reactivity.
- Methyl 3-oxohexanoate is similar in structure but has one less carbon atom, affecting its boiling point and solubility.
- Methyl 3-oxooctanoate has a longer carbon chain, which influences its hydrophobicity and interaction with other molecules .
Methyl 3-oxoheptanoate stands out due to its optimal balance of chain length and functional groups, making it versatile for various applications.
Eigenschaften
IUPAC Name |
methyl 3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTKGERSDUGZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338056 | |
| Record name | Methyl 3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39815-78-6 | |
| Record name | Heptanoic acid, 3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanoic acid, 3-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-oxoheptanoate in the synthesis of spirodihydropyranocoumarins?
A: Methyl 3-oxoheptanoate serves as a reactant in the Pechmann condensation reaction with spirochromanol. [] This reaction results in the formation of a specific spirodihydropyranocoumarin derivative by adding a pyran-2-one ring to the spirochromanone structure. []
Q2: Beyond spirodihydropyranocoumarins, are there other applications of Methyl 3-oxoheptanoate in synthetic chemistry?
A: Yes, Methyl 3-oxoheptanoate is utilized in the synthesis of Dronedarone hydrochloride, a medication used to treat certain heart rhythm problems. [] It acts as a key building block in a multi-step synthesis, reacting with a benzofuran derivative to form an intermediate compound. This intermediate then undergoes further transformations to eventually yield Dronedarone hydrochloride. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)






![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)




